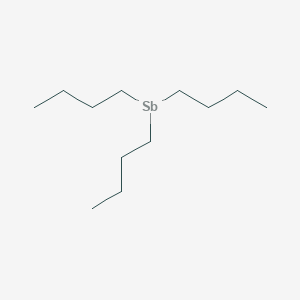

Tributylstibine

Descripción general

Descripción

. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a ligand in coordination chemistry and as a reagent in organic synthesis.

Métodos De Preparación

Tributylstibine can be synthesized through several methods. One common synthetic route involves the reaction of antimony trichloride with butyl lithium in an inert atmosphere. The reaction proceeds as follows:

SbCl3+3BuLi→Sb(Bu)3+3LiCl

This method requires careful control of reaction conditions, including temperature and the exclusion of moisture and air, to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the final product.

Análisis De Reacciones Químicas

Promotion of α-Halogeno Carboxylic Derivative Reactions

Tributylstibine acts as a mediator in reactions between α-halogeno carboxylic derivatives (e.g., α-bromoesters, α-bromoketones) and carbonyl compounds like aldehydes. This method enables the synthesis of α,β-unsaturated carbonyl compounds, which are pivotal intermediates in organic synthesis .

Key Reaction Pathway :

textα-Bromoketone + Aldehyde → α-Enone (via this compound mediation)

Table 1: Substrate Compatibility

| Substrate Type | Product Formed | Notable Conditions |

|---|---|---|

| α-Bromoesters | α,β-Unsaturated esters | Room temperature, inert gas |

| α-Bromoketones | α-Enones | Mild heating (40–60°C) |

This reaction proceeds through a radical intermediate mechanism, with this compound facilitating electron transfer .

Facilitation of α-Enone Formation

This compound promotes the coupling of α-bromoketones with aldehydes to form α-enones, structural motifs critical in natural product synthesis .

Reaction Scope :

-

Substrates : Aromatic and aliphatic aldehydes.

-

Efficiency : Reactions typically complete within 6–12 hours under mild conditions.

Table 3: Representative Examples

| Aldehyde | α-Bromoketone | α-Enone Product |

|---|---|---|

| Benzaldehyde | Phenacyl bromide | Benzylideneacetophenone |

| Hexanal | 2-Bromoacetophenone | 2-Hexylideneacetophenone |

Comparative Reactivity with Tin Analogues

While this compound shares structural similarities with tributyltin compounds, its reactivity profile differs significantly:

Table 4: Stibine vs. Stannane Reactivity

| Parameter | This compound | Tributyltin |

|---|---|---|

| Radical Stability | Moderate | High |

| Reaction Rate | Faster in cyclopropanation | Slower, requires higher temps |

| Selectivity | Higher stereochemical control | Less predictable |

This distinction arises from antimony’s lower electronegativity and larger atomic radius compared to tin, influencing intermediate stability .

Aplicaciones Científicas De Investigación

Tributylstibine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It can also act as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: this compound has been studied for its potential biological activity, including its effects on enzyme activity and cellular processes.

Medicine: Research has explored the use of this compound in the development of antimony-based drugs, particularly for the treatment of parasitic infections.

Mecanismo De Acción

The mechanism by which tributylstibine exerts its effects depends on the specific application. In coordination chemistry, it acts as a ligand, donating electron density to the metal center and stabilizing the complex. In organic synthesis, it can facilitate the formation of carbon-carbon bonds through its ability to stabilize reaction intermediates. The molecular targets and pathways involved vary depending on the specific reaction or application.

Comparación Con Compuestos Similares

Tributylstibine can be compared to other organometallic compounds such as tributylphosphine and tributylarsine. While all three compounds contain butyl groups attached to a central atom, their chemical properties and reactivity differ due to the nature of the central atom (antimony, phosphorus, or arsenic). This compound is unique in its ability to form stable complexes with transition metals and its use in specific polymerization reactions .

Similar compounds include:

- Tributylphosphine (P(C4H9)3)

- Tributylarsine (As(C4H9)3)

- Triphenylstibine (Sb(C6H5)3)

Each of these compounds has distinct properties and applications, making them valuable in different areas of research and industry.

Actividad Biológica

Tributylstibine (TBS), with the chemical formula , is an organometallic compound that has garnered attention in various fields, particularly in toxicology, environmental science, and medicinal chemistry. This article explores the biological activity of this compound, focusing on its toxicological effects, potential applications, and relevant research findings.

This compound is characterized by its stibine structure, where three butyl groups are attached to a central antimony atom. Its physical and chemical properties include:

- Molecular Weight : 250.36 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents such as hexane and dichloromethane

Toxicological Profile

The toxicity of this compound has been a subject of extensive research due to its potential harmful effects on human health and the environment.

Mechanisms of Toxicity

- Endocrine Disruption : Research indicates that this compound may exhibit endocrine-disrupting properties, similar to other organotin compounds. It has been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in aquatic organisms and mammals .

- Neurotoxicity : Studies have suggested that this compound can affect neurological functions. It may induce oxidative stress and neuroinflammation, contributing to neurotoxic effects observed in animal models .

- Carcinogenic Potential : While direct evidence linking this compound to carcinogenicity is limited, its structural similarity to other organotin compounds known for their carcinogenic effects raises concerns about its long-term exposure risks .

Case Studies

- Aquatic Toxicity : A study assessing the impact of this compound on marine life found significant toxicity levels in fish species exposed to contaminated sediments. The study reported behavioral changes and increased mortality rates among fish populations in areas with high concentrations of this compound .

- Human Health Impact : In occupational settings where this compound is used, workers have reported symptoms consistent with organotin exposure, including skin irritation and respiratory issues. Long-term exposure studies are needed to fully understand the implications for human health .

Environmental Impact

This compound is primarily used in marine antifouling paints and wood preservation. Its widespread use has led to environmental contamination, particularly in aquatic ecosystems.

Persistence and Bioaccumulation

This compound is known for its persistence in the environment, leading to bioaccumulation in aquatic organisms. The compound can accumulate in sediments and marine life, posing risks not only to ecological health but also to human health through the food chain .

| Property | Value |

|---|---|

| Persistence | High |

| Bioaccumulation Factor | Significant |

| Major Environmental Sources | Marine antifouling paints |

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- In vitro Studies : Laboratory studies have demonstrated that this compound can induce cytotoxic effects in mammalian cell lines at certain concentrations. The mechanisms involve apoptosis and necrosis pathways .

- Comparative Analysis : Comparative studies with other organotin compounds indicate that this compound exhibits varying degrees of toxicity depending on the exposure route and duration. For instance, it was found less toxic than tributyltin but more harmful than trialkyltin compounds under specific conditions .

Propiedades

IUPAC Name |

tributylstibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Sb/c3*1-3-4-2;/h3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJWDOYMROEHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sb](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175884 | |

| Record name | Tributylstibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-73-9 | |

| Record name | Tributylstibine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylstibine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylstibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstibine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.